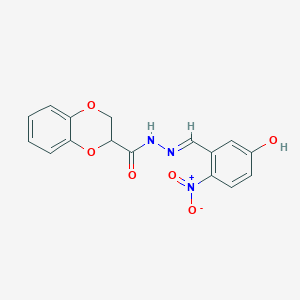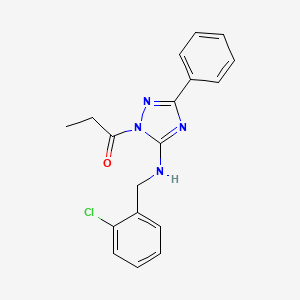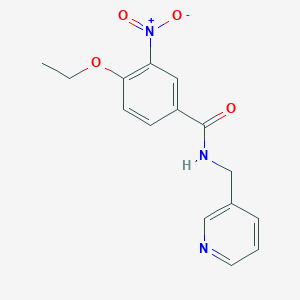
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to selectively inhibit the activity of JAK2 and JAK3, while having little effect on JAK1 and TYK2. The inhibition of JAKs by 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide leads to the suppression of downstream signaling pathways, including the JAK-STAT pathway, the PI3K-Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has also been shown to suppress the activation of T cells and B cells, which play a critical role in autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and availability. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well characterized. However, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide also has some limitations, including its potential off-target effects and toxicity at high concentrations. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide may also have limited efficacy in certain diseases, depending on the underlying molecular mechanisms.
Future Directions
There are several future directions for the research and development of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide. One potential direction is the optimization of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide derivatives with improved potency, selectivity, and pharmacokinetics. Another direction is the investigation of the combination of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, for synergistic effects. Additionally, the identification of biomarkers for 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide response and resistance can help to personalize the treatment of patients with different diseases. Finally, the development of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide as a therapeutic agent for specific diseases, such as cancer and autoimmune diseases, requires further preclinical and clinical studies to evaluate its safety and efficacy.
Conclusion
In conclusion, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits JAKs and downstream signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, but also has some limitations and future directions for further research and development. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has the potential to be developed as a therapeutic agent for specific diseases, but further studies are needed to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form 4-ethoxy-3-nitrobenzoyl chloride, which is then reacted with 3-pyridinemethanol to form 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide. The purity of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide can be enhanced through recrystallization and HPLC purification.
Scientific Research Applications
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide can suppress the activation of downstream transcription factors, such as STAT3 and STAT5, which are involved in cell proliferation, survival, and differentiation.
properties
IUPAC Name |
4-ethoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-2-22-14-6-5-12(8-13(14)18(20)21)15(19)17-10-11-4-3-7-16-9-11/h3-9H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDHHNGSGXAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


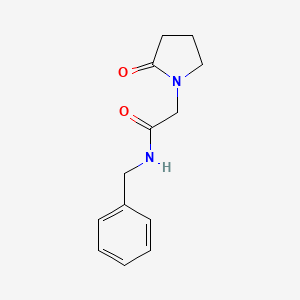
![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)

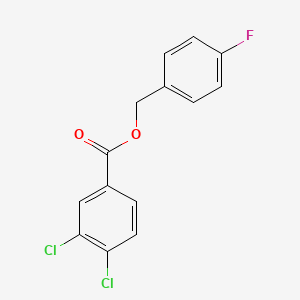
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)
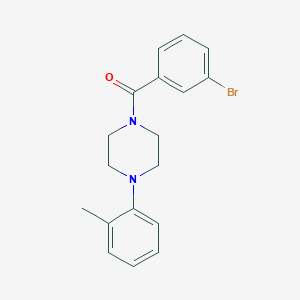

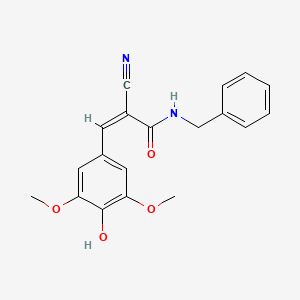
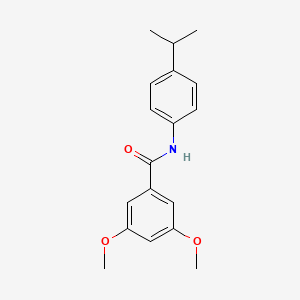
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)
![N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
